4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid
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Overview
Description
4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid is a heterocyclic compound that features a unique structure combining an oxepine ring with a triazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable oxepine derivative with a triazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazines: These compounds share a similar triazole moiety but differ in the fused ring structure.
1,2,4-Triazole-containing scaffolds: These compounds have a similar triazole core but vary in their substituents and overall structure.
Uniqueness
4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid is unique due to its combination of an oxepine ring with a triazole moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and offers potential advantages in medicinal chemistry .
Properties
Molecular Formula |
C7H9N3O3 |
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Molecular Weight |
183.16 g/mol |
IUPAC Name |
4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazole-6-carboxylic acid |
InChI |
InChI=1S/C7H9N3O3/c11-7(12)6-2-1-4-5(3-13-6)9-10-8-4/h6H,1-3H2,(H,11,12)(H,8,9,10) |
InChI Key |
KGQRQWZOKDQZGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NNN=C2COC1C(=O)O |
Origin of Product |
United States |
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